Enantiomeric Purity as a Determinant of Biological Activity in DPP1 Inhibitor Series
The (S,S) enantiomer of the dipeptide nitrile scaffold is essential for DPP1 inhibition; the corresponding (R)-isomer exhibits negligible activity, establishing stereochemical purity as a critical procurement parameter [1]. The target compound is exclusively supplied as the (S,S)-isomer, with vendors such as CymitQuimica confirming a minimum purity of 95% for the designated stereoisomer . In contrast, generic 'alanine nitrile' building blocks are often supplied as racemates or with unspecified enantiomeric excess, requiring additional purification and chiral analytical verification before use in inhibitor synthesis.
| Evidence Dimension | Stereochemical configuration and purity |
|---|---|
| Target Compound Data | (S,S)-configuration, ≥95% purity (CymitQuimica specification) |
| Comparator Or Baseline | Racemic or unspecified diastereomer mixtures of dipeptide nitriles (commonly available commercial building blocks) |
| Quantified Difference | ≥95% single enantiomer vs. racemic (50% active enantiomer maximum) or unknown |
| Conditions | Commercial supply as chiral building block; stereochemical assignment based on MDL number MFCD09788589 |
Why This Matters
Procurement of the pre-resolved (S,S) enantiomer eliminates the need for costly chiral separation and reduces the risk of obtaining an inactive or less potent intermediate for DPP1 inhibitor synthesis.
- [1] AstraZeneca AB. Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors. US Patent US20230033573A1. Published 2023. View Source
